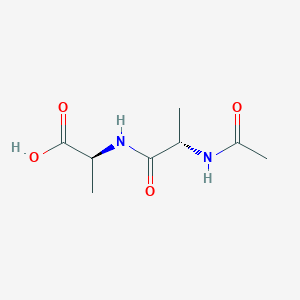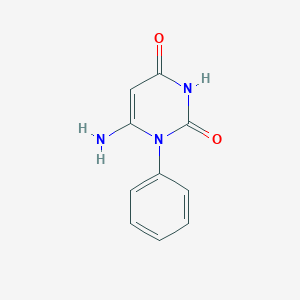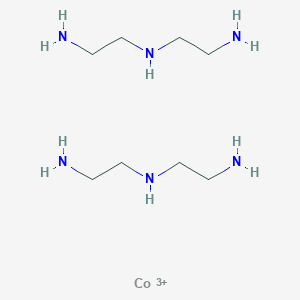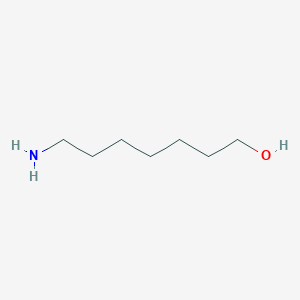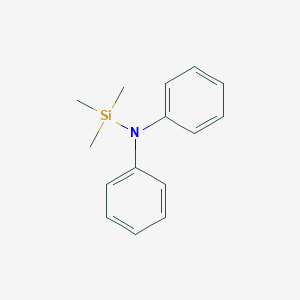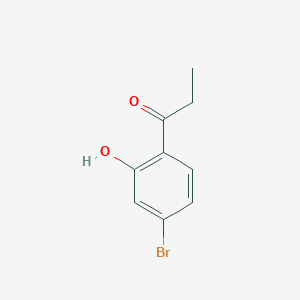
1-(4-Bromo-2-hydroxyphenyl)propan-1-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of brominated aromatic compounds typically involves the use of commercially available bromophenols or brominated derivatives as starting materials. For instance, in the synthesis of enantioenriched amines, racemic amines and prochiral ketones derived from 2-bromophenols have been used, with biotransamination and lipase-catalyzed kinetic resolution as key steps to achieve high enantiomeric excess . Similarly, the synthesis of 1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one was achieved by reacting 4-bromoacetophenone with N,N-dimethyl benzaldehyde in ethanol, using sodium hydroxide as a catalyst . These methods highlight the versatility of brominated compounds in organic synthesis and their potential to be transformed into various biologically active molecules.
Molecular Structure Analysis
The molecular structure of brominated compounds is often elucidated using spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV-visible spectrometry. Density functional theory (DFT) calculations are also employed to predict and confirm the structural and spectroscopic data of these molecules in the ground state . For example, the vibrational frequencies, molecular electrostatic potential, and nonlinear optical features of a related compound were thoroughly investigated, providing insights into the electronic properties and reactivity of the molecule .
Chemical Reactions Analysis
Brominated aromatic compounds can participate in various chemical reactions due to the presence of reactive sites such as the bromine atom and the carbonyl group. These sites can undergo nucleophilic substitution, addition, and cycloaddition reactions, leading to the formation of diverse structures like furans, cyclopentenones, and other heterocyclic compounds . The reactivity of these compounds makes them valuable intermediates in the synthesis of complex organic molecules with potential pharmacological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic ketones are influenced by their molecular structure. The presence of electron-withdrawing groups such as bromine and the carbonyl function can affect the acidity of the hydroxyl group, the boiling and melting points, and the solubility of the compound in various solvents. These properties are crucial for the compound's behavior in chemical reactions and its potential applications. For instance, the antimicrobial and antiradical activities of a series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones were investigated, showing that the biological activities were influenced by the structure of the compounds .
Wissenschaftliche Forschungsanwendungen
Summary of the Application
“1-(4-Bromo-2-hydroxyphenyl)propan-1-one” is used in the synthesis of a compound known as “(E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one”. This compound has been studied for its crystal structure .
Methods of Application or Experimental Procedures
The compound was synthesized from “1-(4-bromo-2-hydroxyphenyl)propan-1-one” (1.0 mmol, 0.86 g), in toluene (4 mL). N,N–dimethylformamide dimethyl acetal (1.05 mL, 8.0 mmol) was added at 80°C and stirred for 6 hours. The crude product was then subjected to flash column chromatography on silica gel (dichloromethane/ethyl acetate = 25:1) to afford the product .
Results or Outcomes Obtained
The resulting compound, “(E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one”, was found to have a monoclinic crystal structure with the following parameters: a = 7.5143(12)Å, b = 11.8968(15)Å, c = 12.9852(13)Å, β = 105.575(14)°, V = 1118.2(3)ų .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(4-bromo-2-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-2-8(11)7-4-3-6(10)5-9(7)12/h3-5,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZPNEVIZAJTDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80170356 | |
| Record name | Propiophenone, 4-bromo-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80170356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-hydroxyphenyl)propan-1-one | |
CAS RN |
17764-92-0 | |
| Record name | Propiophenone, 4-bromo-2-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017764920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propiophenone, 4-bromo-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80170356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



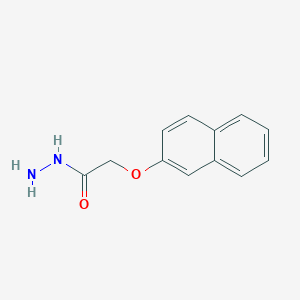
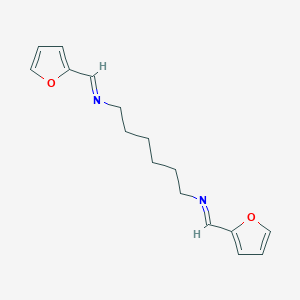
![3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B102767.png)
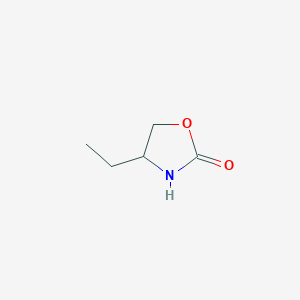

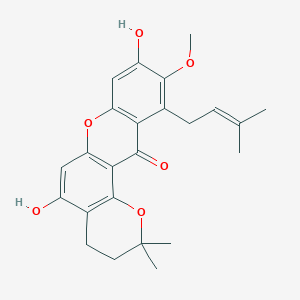

![[1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro-](/img/structure/B102774.png)
